MFCD02979377
Description
MFCD02979377 is a chemical compound cataloged under the MDL (Molecular Design Limited) numbering system, which is commonly used for tracking specialized reagents and intermediates in synthetic chemistry. For example, analogous MDL-numbered compounds, such as MFCD11044885 (CAS 918538-05-3), feature heterocyclic frameworks like pyrazolo-triazines or pyridines, which are prevalent in drug discovery and coordination chemistry .
Hypothetically, MFCD02979377 may share structural motifs with these compounds, such as aromatic rings, halogen substituents, or nitrogen-rich heterocycles, which influence its reactivity, solubility, and biological activity. Key properties like molecular weight, logP (lipophilicity), and topological polar surface area (TPSA) can be inferred from similar MDL compounds, as shown in Table 1.
Propriétés
IUPAC Name |
(E)-3-(2-butoxyphenyl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O2S/c1-2-3-10-31-22-7-5-4-6-16(22)11-18(14-27)23(30)29-24-28-15-20(32-24)13-17-12-19(25)8-9-21(17)26/h4-9,11-12,15H,2-3,10,13H2,1H3,(H,28,29,30)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNJWAUREBWJIL-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02979377 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Industrial Production Methods
In an industrial setting, the production of MFCD02979377 is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves continuous monitoring and adjustment of reaction parameters to ensure the desired output. Advanced techniques such as chromatography and crystallization are employed to purify the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD02979377 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert MFCD02979377 into its oxidized form.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, typically using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.
Applications De Recherche Scientifique
MFCD02979377 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: MFCD02979377 is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mécanisme D'action
The mechanism of action of MFCD02979377 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares MFCD02979377 with structurally and functionally related compounds, focusing on molecular descriptors, synthetic accessibility, and bioactivity profiles. Data is extrapolated from analogous MDL-numbered compounds in the literature.
Table 1: Key Properties of MFCD02979377 and Analogous Compounds
Structural Similarities and Differences
- Heterocyclic Core: MFCD11044885 (CAS 918538-05-3) and MFCD02979377 likely share a pyrazolo-triazine or pyridine backbone, which is critical for binding to biological targets like kinases or GPCRs . In contrast, MFCD02258901 (CAS 56469-02-4) contains an isoquinolinone scaffold, offering distinct hydrogen-bonding capabilities .
- Substituent Effects : Chlorine and bromine atoms in MFCD11044885 and MFCD13195646 enhance electrophilicity and metabolic stability compared to the hydroxyl group in MFCD02258901, which increases solubility but reduces membrane permeability .
Research Findings and Limitations
- Divergent Solubility : Despite similar molecular weights, MFCD02258901’s higher solubility (0.69 mg/mL vs. 0.24 mg/mL for MFCD11044885) underscores the impact of polar functional groups like hydroxyls .
- Synthetic Challenges : Halogenated analogs (e.g., MFCD11044885) often require stringent reaction conditions, whereas greener methods for MFCD02258901 reduce environmental impact .
- Data Gaps : Detailed crystallographic or spectroscopic data for MFCD02979377 are absent in the literature, necessitating further experimental validation .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
